molecular formula C15H12BrNO B3162760 N-(2-Bromophenyl)cinnamamide CAS No. 880883-56-7

N-(2-Bromophenyl)cinnamamide

Cat. No.: B3162760
CAS No.: 880883-56-7
M. Wt: 302.16 g/mol
InChI Key: FZGNQEIHILPJBW-ZHACJKMWSA-N
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Description

Contextualization of Cinnamamide (B152044) Derivatives in Medicinal Chemistry

The cinnamamide scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds. nih.govmdpi.comresearchgate.net This core structure, an amide derivative of cinnamic acid, offers a versatile template for drug design. Its chemical architecture, featuring an aromatic ring, a reactive Michael acceptor, and an amide bond, allows for multiple points of interaction with biological targets through hydrophobic interactions, hydrogen bonding, and dipolar interactions. nih.govresearchgate.net This structural flexibility enables chemists to synthesize a vast library of derivatives with modified pharmacological profiles. nih.gov

Cinnamic acid itself is a naturally occurring organic acid found in various plants and is noted for its low toxicity and a spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.comacs.orgscispace.com Derivatives of cinnamamide have expanded upon this foundation, demonstrating a remarkable breadth of therapeutic potential in preclinical research. These activities span a wide range of applications, as detailed in the table below.

Reported Biological Activities of Cinnamamide Derivatives
Anticancer / Antitumor
Anti-inflammatory
Antimicrobial / Antifungal
Anticonvulsant
Antidepressant
Neuroprotective
Antioxidant
Antiviral
Antimalarial
Antitubercular

This table summarizes the diverse biological activities reported for various cinnamamide derivatives in scientific literature. nih.govresearchgate.netikm.org.myontosight.airesearchgate.nethilarispublisher.comjapsonline.com

The mechanisms underlying these effects are equally varied. Researchers have found that cinnamamide derivatives can interact with numerous molecular targets, including but not limited to histone deacetylases (HDACs), various receptors like the γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors, and cellular components like tubulin. nih.govsci-hub.se This polypharmacology underscores the significance of the cinnamamide scaffold as a fertile ground for the discovery of new therapeutic agents.

Rationale for Investigating N-(2-Bromophenyl)cinnamamide and its Analogues

The specific investigation into this compound, with its molecular formula C₁₅H₁₂BrNO, is a logical progression in the exploration of the cinnamamide chemical space. ontosight.aibldpharm.com The rationale for its synthesis and study is rooted in the principles of structure-activity relationships (SAR), where systematic modifications to a known bioactive scaffold are made to probe, optimize, or introduce new pharmacological activities. researchgate.net

The core cinnamamide structure provides the foundational biological activity, while the addition of a 2-bromophenyl group to the amide nitrogen introduces specific electronic and steric properties that can significantly alter the molecule's interaction with biological targets. The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to enhance a compound's lipophilicity, potentially improving cell membrane permeability, or to introduce new binding interactions. ontosight.ai For instance, the presence of a brominated phenyl ring has been suggested to contribute to the antimicrobial and anticancer effects in some classes of compounds. ontosight.aimdpi.com

Research into N-arylcinnamamides has shown that the nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. mdpi.com Studies on analogues have provided insights into this relationship. For example, a series of N-arylcinnamides were evaluated for their anti-inflammatory potential, with substitutions on the anilide core proving crucial for activity. mdpi.com In another study, the compound (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide demonstrated a significant anticancer effect, highlighting the potential of bromo-substituted cinnamamide structures. mdpi.com Furthermore, an analogue, (E)-N-(2-bromophenyl)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide, was specifically designed and synthesized as a potential histone deacetylase (HDAC) inhibitor, a known target for anticancer drugs. nih.gov This indicates a focused interest in the N-(2-bromophenyl) substitution pattern for developing targeted therapies.

Therefore, the investigation of this compound and its analogues is driven by the hypothesis that this specific combination of the proven cinnamamide scaffold with a 2-bromophenyl moiety could yield compounds with unique or enhanced therapeutic properties, particularly in areas like cancer and inflammatory diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGNQEIHILPJBW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71910-51-5
Record name N-(2-BROMOPHENYL)CINNAMAMIDE
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Synthetic Methodologies for N 2 Bromophenyl Cinnamamide and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of N-(2-Bromophenyl)cinnamamide and its analogues primarily rely on amidation and condensation reactions. These pathways are well-documented and widely used due to their reliability and accessibility of starting materials.

Amidation Reactions Involving Cinnamoyl Chloride and 2-Bromoaniline Derivatives

A common and straightforward method for synthesizing N-aryl cinnamamides is the acylation of an amine with cinnamoyl chloride. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

The general procedure for this synthesis involves dissolving the substituted aniline, such as 2-bromoaniline, and a base, typically triethylamine (B128534) or pyridine (B92270), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972). nih.govashdin.comashdin.com Cinnamoyl chloride, dissolved in the same solvent, is then added dropwise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. ashdin.com The reaction mixture is typically stirred at room temperature for a period ranging from half an hour to several hours to ensure completion. nih.govashdin.com The base is crucial as it neutralizes the hydrogen chloride byproduct, driving the reaction to completion. After the reaction, the product is usually isolated by filtration of the precipitated solid, followed by washing and recrystallization to obtain the pure N-substituted cinnamamide (B152044) derivative. ashdin.com

For instance, the synthesis of N-(4-chlorophenyl)cinnamamide was achieved by treating 4-chloroaniline (B138754) with cinnamoyl chloride in the presence of triethylamine in anhydrous THF, resulting in a 63% yield. nih.gov A similar approach was used to synthesize a series of novel cinnamamide derivatives containing substituted 2-aminothiophenes, where cinnamoyl chloride was added to a solution of the aminothiophene and pyridine in acetone at 0°C. ashdin.com The synthesis of N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide also followed this pathway, yielding the product in 72% yield. scielo.br

Table 1: Examples of N-Aryl Cinnamamides Synthesized via Cinnamoyl Chloride Amidation

Amine ReactantProductYield (%)Reference
4-ChloroanilineN-(4-chlorophenyl)cinnamamide63 nih.gov
Substituted 2-aminothiophenes(E)-N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cinnamamideNot specified ashdin.com
(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamineN-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide72 scielo.br
4-MethoxyanilineN-(4-methoxyphenyl)cinnamamide65 nih.gov
4-EthoxyanilineN-(4-ethoxyphenyl)cinnamamide64 nih.gov

Condensation Reactions with Cinnamic Acid Derivatives

Another established route for the synthesis of cinnamamides involves the direct condensation of a cinnamic acid derivative with an amine. mdpi.com This method often requires the use of a coupling agent or the initial conversion of the carboxylic acid to a more reactive species.

One common approach is the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid group of cinnamic acid, facilitating the nucleophilic attack by the amine. analis.com.my An optimized protocol for the N-amidation of cinnamic acid with p-anisidine (B42471) using EDC hydrochloride in anhydrous THF at 60 °C for 150 minutes resulted in a 93.1% yield of the corresponding amide. analis.com.my

Alternatively, cinnamic acid can be converted to its acid chloride in situ by reacting it with thionyl chloride (SOCl₂). The resulting cinnamoyl chloride can then react with the desired amine without the need for isolation. ashdin.com This method was employed in the synthesis of cinnamoyl-memantine amide, where cinnamic acid was first chlorinated with thionyl chloride, followed by amidation with memantine. nih.gov

Boric acid has also been reported as an effective catalyst for the direct amidation of cinnamic acid with amines. For example, the synthesis of N,N-diethyl cinnamamide was achieved by reacting cinnamic acid with diethylamine (B46881) in the presence of a catalytic amount of boric acid under ultrasonic irradiation. researchgate.netsemanticscholar.org This method offers a milder and more environmentally friendly alternative to traditional methods that use harsh reagents.

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more efficient, atom-economical, and environmentally benign synthetic methods. These advanced strategies are being applied to the synthesis of cinnamamides to overcome some of the limitations of classical methods.

Polyphosphoric Acid-Promoted Syntheses

Polyphosphoric acid (PPA) has emerged as an effective promoter for the synthesis of cinnamides through a direct aldol (B89426) condensation of an amide. mdpi.comresearchgate.net This method provides a convenient and straightforward route to a variety of cinnamides in moderate to excellent yields (65–89%). mdpi.comresearchgate.net The reaction typically involves refluxing an aldehyde, an amide (like N,N-dimethylacetamide), and PPA in a solvent such as N,N-dimethylformamide (DMF) for several hours under a nitrogen atmosphere. mdpi.com

The optimization of reaction conditions has shown that using an equivalent amount of PPA relative to the aldehyde and amide provides the best results. mdpi.com For example, the reaction of benzaldehyde (B42025) and N,N-dimethylacetamide with one equivalent of PPA in DMF at reflux for 6 hours yielded (E)-N,N-Dimethylcinnamamide in 79% yield. mdpi.com This strategy is notable for its use of equivalent amounts of amides and relatively short reaction times. mdpi.comresearchgate.net

Table 2: Synthesis of Cinnamamide Analogues via PPA-Promoted Aldol Condensation

AldehydeAmideProductYield (%)
BenzaldehydeN,N-Dimethylacetamide(E)-N,N-Dimethylcinnamamide79
2-ChlorobenzaldehydeN,N-Dimethylacetamide(E)-3-(2-Chlorophenyl)-N,N-dimethylacrylamide80
4-BromobenzaldehydeN,N-Dimethylacetamide(E)-3-(4-Bromophenyl)-N,N-dimethylacrylamide69
2-NaphthaldehydeN,N-Dimethylacetamide(E)-N,N-Dimethyl-3-(naphthalen-2-yl)acrylamide78
2-ThiophenecarboxaldehydeN,N-Dimethylacetamide(E)-N,N-Dimethyl-3-(thiophen-2-yl)acrylamide71

Data sourced from a study on PPA-promoted synthesis of cinnamides. mdpi.com

Enzyme-Catalyzed Reactions

Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a green and highly selective alternative for the synthesis of cinnamamides. mdpi.com Lipases, in particular, have been successfully employed for the amidation of cinnamic acid derivatives. mdpi.com These enzymatic reactions are typically carried out under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.com

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed using Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, in a continuous-flow microreactor. mdpi.com The optimization of this process revealed that a reaction temperature of 45 °C and a substrate molar ratio of 1:2 (methyl cinnamate (B1238496) to amine) provided the highest conversion rates. mdpi.com For example, the synthesis of (E)-3-(4-chlorophenyl)-N-phenethylacrylamide achieved a 91.3% conversion in about 40 minutes under these conditions. mdpi.com

The choice of solvent is also critical in enzyme-catalyzed reactions. In the synthesis of N-phenethylcinnamamide, tert-amyl alcohol was found to be a suitable medium. mdpi.com While enzymatic methods can sometimes be slower than traditional chemical syntheses, the use of continuous-flow technology can significantly reduce reaction times and improve efficiency. mdpi.com Furthermore, the immobilized enzyme can be easily recovered and reused, adding to the sustainability of the process. mdpi.com

C-H Bond Functionalization Approaches

C-H bond functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. manchester.ac.uk This approach is highly atom-economical and can significantly shorten synthetic routes. manchester.ac.uk The direct arylation of C-H bonds is a particularly attractive method for the synthesis of N-aryl cinnamamides. nih.gov

This strategy typically involves the use of a transition metal catalyst, such as palladium, to activate a C-H bond on the cinnamamide backbone, followed by coupling with an aryl halide, like 2-bromobenzene. nih.govnih.gov While specific examples of the synthesis of this compound via direct C-H arylation are not extensively detailed in the literature, the general principles of this methodology are well-established. For instance, Pd(II)-catalyzed arylation of γ-C(sp³)–H bonds of aliphatic acid-derived amides has been successfully demonstrated using quinoline-based ligands. nih.gov

The development of integrated catalytic systems, combining enzymatic C-H activation with chemocatalytic cross-coupling, also holds promise for the synthesis of complex arylated molecules under mild, aqueous conditions. manchester.ac.uk This approach allows for regioselective functionalization that can be difficult to achieve with purely chemical methods. manchester.ac.uk Although still a developing area for the synthesis of cinnamamides, C-H functionalization represents a cutting-edge approach with the potential to provide more efficient and sustainable routes to these valuable compounds.

Characterization Techniques for Synthesized Compounds

The definitive identification and confirmation of the structure of newly synthesized compounds like this compound and its analogues are accomplished through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. The primary techniques employed for the characterization of these cinnamamide derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique that provides precise information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are utilized to elucidate the structure of cinnamamide derivatives.

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For cinnamamide derivatives, the ¹H NMR spectrum typically shows characteristic signals for aromatic protons, vinyl protons of the cinnamoyl group, and the amide proton (-NH). For instance, in analogues like N-(3-nitrophenyl)cinnamamide, the amide proton appears as a broad singlet, while the aromatic and vinyl protons appear as multiplets and doublets at specific chemical shifts (δ) researchgate.net. The coupling constants (J) between adjacent protons provide valuable information about their spatial relationship nih.gov.

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The spectrum of a cinnamamide derivative will show distinct signals for the carbonyl carbon of the amide group, the vinyl carbons, and the various aromatic carbons ashdin.com. For example, the carbonyl carbon typically appears in the range of δ 164-167 ppm researchgate.netnih.gov.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its analogues would exhibit characteristic absorption bands corresponding to:

N-H stretching: A sharp peak typically observed in the region of 3200-3400 cm⁻¹, indicating the presence of the amide N-H bond ashdin.comresearchgate.net.

C=O stretching: A strong absorption band around 1630-1670 cm⁻¹, characteristic of the amide carbonyl group ashdin.comresearchgate.netrsc.org.

C=C stretching: Bands corresponding to the aromatic ring and the vinyl group.

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the molecular formula with high accuracy nih.govrsc.org. The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the mass of the protonated molecule, confirming its identity nih.govashdin.com.

The collective data from these analytical techniques provide unambiguous evidence for the successful synthesis and structural integrity of this compound and its related derivatives.

Spectroscopic Data for Cinnamamide Analogues

The following table summarizes typical characterization data for various synthesized cinnamamide analogues found in the literature.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)HRMS (m/z)
N-(4-chlorophenyl)cinnamamide7.77 (d, 1H), 7.56 (m, 4H), 7.36 (m, 6H), 6.53 (d, 1H) nih.gov164.4, 142.0, 139.2, 135.9, 130.7, 129.8, 129.5, 128.7, 128.5, 122.5, 121.5 nih.govNot Reported[M+H]⁺ calcd: 258.0680, found: 258.0682 nih.gov
N-(4-cyanophenyl)cinnamamide7.85 (d, 2H), 7.68 (m, 3H), 7.59 (m, 2H), 7.40 (m, 3H), 6.77 (d, 1H) nih.gov166.8, 144.6, 143.9, 136.0, 134.3, 131.3, 130.1, 129.1, 121.6, 120.9, 119.9, 107.6 nih.govNot Reported[M+H]⁺ calcd: 249.1022, found: 249.1022 nih.gov
(E)-N-(3-Cyano-4,5-dimethylthiophen-2-yl) cinnamamideNot ReportedNot Reported3259 (NH), 2208 (CN) ashdin.comNot Reported
2-(Cinnamamido)-4,5-dimethylthiophene-3-carboxamide11.59 (s, 1H, NH), 7.79-7.83 (d, 1H), 7.42-7.61 (m, 5H), 6.63-6.67 (d, 1H), 2.33 (s, 3H), 1.64 (s, 3H) ashdin.com169.32, 161.52, 146.98, 144.79, 134.28, 130.52, 130.09, 128.75 (2C), 128.04 (2C), 123.17, 115.54, 112.63, 14.51, 12.67 ashdin.com3268 (NH), 1652 (C=O) ashdin.com[M+H]⁺ 301 ashdin.com
N-(3-nitrophenyl)cinnamamide10.73 (br, 1H, -NH), 8.76 (t, 1H), 8.00 (d, 1H), 7.94 (d, 1H), 7.46–7.67 (m, 7H), 6.83 (d, 1H) researchgate.net164.18 (C=O), 148.05, 141.64, 140.40, 134.46, 130.32, 130.14, 129.12, 127.94, 125.21, 121.49, 117.91, 113.33 researchgate.netNot ReportedNot Reported

Pharmacological Profile and Biological Activities of N 2 Bromophenyl Cinnamamide and Derivatives

Anticancer and Antiproliferative Activities

Cinnamic acid and its derivatives have garnered significant interest for their potential therapeutic effects in cancer treatment, which may stem from the presence of an α,β-unsaturated bond. nih.gov Synthetic derivatives, in particular, often exhibit stronger biological activities than the parent compounds. nih.gov

In Vitro Cytotoxicity Assessments on Various Cancer Cell Lines

Derivatives of cinnamamide (B152044) have demonstrated notable cytotoxic effects against a range of human cancer cell lines. In one study, a series of ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were evaluated for their anticancer activity using an MTT assay. The results showed that several compounds exhibited significant activity, with IC50 values below 10 µg/mL against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. nih.gov Specifically, compounds designated as 16c, 16d, 17a, and 17d were identified as having the most potent activity. nih.gov

Another study focused on a series of N-(4-phenylthiazol-2-yl) cinnamamide derivatives, which displayed excellent inhibitory activities against several human cancer cell lines, including Bel7402 (hepatocellular carcinoma) and A549 (lung cancer), with IC50 values ranging from sub-micromolar to nanomolar concentrations. rsc.org

In Vitro Cytotoxicity of Cinnamamide Derivatives Against Various Cancer Cell Lines

Compound ClassCell LineCancer TypeReported Activity (IC50)Source
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesHeLaCervical Cancer<10 µg/mL for most active compounds nih.gov
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesSKOV-3Ovarian Cancer<10 µg/mL for most active compounds nih.gov
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesMCF-7Breast Cancer<10 µg/mL for most active compounds nih.gov
N-(4-phenylthiazol-2-yl) cinnamamidesBel7402Hepatocellular CarcinomaSub-micromolar to nanomolar range rsc.org
N-(4-phenylthiazol-2-yl) cinnamamidesA549Lung CancerSub-micromolar to nanomolar range rsc.org
N-(4-phenylthiazol-2-yl) cinnamamidesJurkatT-cell leukemia0.035 µM for most potent analogue rsc.org

Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells

The antiproliferative potential of cinnamamide derivatives has been specifically investigated in human chronic myeloid leukemia (CML) cells. Research into novel N-(4-phenylthiazol-2-yl) cinnamamide derivatives revealed significant cytotoxic activity against the K562 CML cell line. rsc.org All tested compounds in this series exhibited activities with IC50 values ranging from 0.035 to 40.38 µM. rsc.org Notably, several compounds were found to be more potent than the positive control, Paclitaxel. rsc.org Further investigation into the mechanism of action for the most potent compound, 8f, indicated that it induces apoptosis in K562 cells. rsc.org

Antiproliferative Activity of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives in K562 CML Cells

Compound SeriesCell LineReported Activity (IC50)MechanismSource
N-(4-phenylthiazol-2-yl) cinnamamidesK5620.035 to 40.38 µMInduction of Apoptosis rsc.org

Anti-Melanoma Effects

Cinnamaldehyde (B126680), a related compound, and its analogues have shown potent activity against melanoma. nih.govmdpi.com While research on N-(2-Bromophenyl)cinnamamide is specific, the broader class of cinnamaldehyde analogues provides insight into potential anti-melanoma activity. A series of these analogues were synthesized and evaluated for their effects on various melanoma cell lines. One derivative, designated CAD-14, exhibited particularly potent activity against A375, A875, and SK-MEL-1 melanoma cells, with IC50 values of 0.58, 0.65, and 0.82 µM, respectively. nih.gov This activity was noted to be approximately 80 times stronger than that of cinnamaldehyde and 15 times stronger than the standard drug dacarbazine (B1669748) (DTIC). nih.gov Preliminary mechanistic studies suggest that these compounds may induce apoptosis by inhibiting the p38 signaling pathway. nih.gov

Anti-Melanoma Activity of Cinnamaldehyde Analogue CAD-14

Cell LineIC50 Value (µM)Source
A3750.58 nih.gov
A8750.65 nih.gov
SK-MEL-10.82 nih.gov

Antimicrobial Efficacy

Cinnamic acid derivatives are recognized for their antimicrobial properties. nih.govhilarispublisher.com Hybrid molecules that combine the cinnamic acid structure with other pharmacophores, such as sulfonamides, have been developed to enhance this activity. nih.gov

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Cinnamamide derivatives have demonstrated a broad spectrum of antibacterial activity. Studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed high inhibitory activity against Gram-positive cocci, particularly Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MIC) in the range of 1–8 µg/mL. nih.gov However, these compounds showed lower activity against other Gram-positive bacteria like Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with MICs at or above 62.5 µg/mL. nih.gov

Another study involving cinnamamide derivatives with a morpholine (B109124) moiety also reported significant antibacterial action. hilarispublisher.com Against the Gram-positive Staphylococcus aureus, certain compounds showed good activity with MICs of 6.12 and 12.5 µg/mL, comparable to the standard ciprofloxacin. hilarispublisher.com Against the Gram-negative Escherichia coli, the same compounds exhibited MIC values of 12.5 µg/mL. hilarispublisher.com

Antibacterial Activity (MIC) of Cinnamamide Derivatives

Compound ClassBacterial SpeciesGram StainMIC Range (µg/mL)Source
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesStaphylococcus speciesPositive1–4 nih.gov
Enterococcus speciesPositive1–8 nih.gov
Escherichia coliNegative≥62.5 nih.gov
Cinnamamides with Morpholine MoietyStaphylococcus aureusPositive6.12–12.5 hilarispublisher.com
Bacillus subtilisPositive12.5 hilarispublisher.com
Klebsiella pneumoniaeNegative25 hilarispublisher.com
Escherichia coliNegative12.5 hilarispublisher.com

Antifungal Activity

The antifungal potential of cinnamamide derivatives has been evaluated against various fungal species. In a study of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, activity was assessed against the fungal species Candida albicans. nih.gov Another investigation into cinnamamides containing a morpholine moiety also screened for activity against Candida albicans and Aspergillus flavus. hilarispublisher.com One compound in this series demonstrated excellent antifungal activity, with a MIC of 3.12 µg/mL against C. albicans and 6.25 µg/mL against A. flavus. hilarispublisher.com

Furthermore, a separate study synthesized twenty novel cinnamamide derivatives and tested them against seven common plant pathogens. mdpi.com Many of the compounds showed moderate to high activity at a concentration of 50 μg·mL−1, with some derivatives achieving 90% inhibition against Rhizoctonia solani. mdpi.com However, another study concluded that, in general, most of the tested cinnamamide derivatives had little to no in vitro antifungal activity against organisms like Microsporum canis and Trichophyton rubrum. researchgate.net

Antifungal Activity of Cinnamamide Derivatives

Compound ClassFungal SpeciesReported ActivitySource
Cinnamamides with Morpholine MoietyCandida albicansMIC: 3.12 µg/mL (most potent compound) hilarispublisher.com
Aspergillus flavusMIC: 6.25 µg/mL (most potent compound) hilarispublisher.com
Pyrimorph-derived CinnamamidesRhizoctonia solaniUp to 90% inhibition at 50 µg·mL−1 mdpi.com
Various Cinnamamide DerivativesMicrosporum canis, Trichophyton rubrumGenerally little to no activity researchgate.net

Modulation of Biofilm Formation and Disruption in Clinical Strains

Derivatives of cinnamamide have demonstrated significant potential in combating bacterial biofilms, which are a major challenge in clinical settings due to their inherent resistance to conventional antibiotics. Certain N-arylcinnamamides have been shown to inhibit the growth of staphylococcal biofilm and disrupt mature biofilms at concentrations near their minimum inhibitory concentrations (MICs). researchgate.net Specifically, studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed potent activity against clinical strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.govnih.gov Two compounds in this series, designated 16d and 16e, were particularly effective at both preventing the formation of new biofilms and eradicating those already formed by these resistant clinical strains. nih.govnih.govmdpi.com This antibiofilm activity is a critical attribute, as it suggests a therapeutic potential for infections associated with medical devices and chronic wounds where biofilms are prevalent.

Antioxidant and Cytoprotective Effects

Mechanisms of Oxidative Stress Mitigation

Cinnamamide derivatives exhibit notable antioxidant properties, primarily through their ability to mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular defense systems to neutralize them. nih.gov N-phenyl cinnamamide derivatives have been shown to significantly remove ROS generated by agents like tert-butyl hydroperoxide (t-BHP). This direct scavenging of reactive species is a key mechanism of their cytoprotective effect. nih.govmdpi.com The antioxidant capabilities of these compounds are often linked to the presence of specific structural features, such as phenolic hydroxyl groups, which enhance their ability to scavenge free radicals and inhibit processes like lipid oxidation. researchgate.net Research on various N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives, evaluated through DPPH and ABTS assays, has confirmed their antiradical and antioxidant properties, highlighting the therapeutic potential of this chemical class in conditions exacerbated by oxidative stress. nih.govnih.gov

Activation of Cellular Antioxidant Pathways

Beyond direct ROS scavenging, cinnamamide derivatives can exert cytoprotective effects by activating endogenous antioxidant pathways. A crucial pathway is regulated by the transcription factor Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2), a master regulator of the antioxidant response. nih.govmdpi.com

Certain substituted N-phenyl cinnamamide derivatives have been identified as potent activators of the Nrf2/Antioxidant Response Element (ARE) pathway. nih.govmdpi.com Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of cytoprotective genes.

Key effects of Nrf2 activation by cinnamamide derivatives include:

Upregulation of Antioxidant Enzymes: Increased mRNA and protein expression of Nrf2 target genes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1). nih.govmdpi.com

Enhanced Glutathione (B108866) Synthesis: Upregulation of the glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in the synthesis of the endogenous antioxidant glutathione (GSH). nih.govmdpi.com This leads to a measurable increase in cellular GSH levels, thereby bolstering the cell's capacity to neutralize toxins and ROS. nih.govmdpi.com

This activation of the Nrf2/ARE pathway demonstrates an indirect and sustained antioxidant effect, enhancing the cell's intrinsic defense mechanisms against oxidative injury. nih.govnih.govmdpi.com

Activity Against Parasitic Infections

Antileishmanial Activity

Cinnamic acid derivatives have emerged as a promising class of compounds with significant antileishmanial activity. nih.gov Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and the search for new, less toxic treatments is a global health priority. mdpi.com

Studies evaluating a range of cinnamic acid derivatives against Leishmania infantum identified N-(4-isopropylbenzyl)cinnamamide as a particularly potent agent, with an IC50 of 33.71 μM and a high selectivity index (>42.46) for the parasite over host cells. nih.gov Another derivative, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl) methyl)-3,4-dimethoxy cinnamide, showed relevant activity against Leishmania braziliensis. mdpi.com This compound reduced the infection percentage in macrophages and was found to induce an increase in ROS production, mitochondrial membrane depolarization, and disruption of the parasite's cell membrane. mdpi.com Other research has identified that some hydroxycinnamic acid derivatives inhibit the Leishmania amazonensis arginase, an enzyme crucial for parasite survival. nih.gov

Table 2: Antileishmanial Activity of Cinnamamide Derivatives
Compound/Derivative ClassTarget SpeciesKey FindingsReference
N-(4-isopropylbenzyl)cinnamamideL. infantumIC50 = 33.71 μM; Selectivity Index > 42.46. nih.gov
N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl) methyl)-3,4-dimethoxy cinnamideL. braziliensisReduced macrophage infection; Increased parasite ROS and mitochondrial depolarization. mdpi.com
Hydroxycinnamic acidsL. amazonensisInhibited parasite arginase with IC50 values in the low micromolar range (1.5-11 μM). nih.gov

Antitrypanosomal Activity

Currently, there is a lack of specific research data on the antitrypanosomal activity of this compound. However, studies on related heterocyclic compounds containing a 2-bromophenyl substituent have shown potential in this area. For instance, a 2-bromophenyl analogue of 4-phenyl-6-(pyridin-3-yl)pyrimidine demonstrated an antitrypanosomal IC50 value of 13.5 μM nih.gov. This suggests that the inclusion of a 2-bromophenyl group in a molecule can be compatible with antitrypanosomal activity, though direct testing of this compound is required for confirmation.

Table 1: Antitrypanosomal Activity of a Related 2-Bromophenyl Analogue

CompoundIC50 (μM)
2-bromophenyl analogue of 4-phenyl-6-(pyridin-3-yl)pyrimidine13.5 nih.gov
This compoundData not available

Central and Peripheral Nervous System Activities

While cinnamamide derivatives, in general, have been investigated for their anticonvulsant properties, specific data regarding the anticonvulsant activity of this compound is not currently available in the reviewed scientific literature. Research on other N-substituted cinnamamide derivatives has shown promising results in various animal models of seizures, indicating the potential of this chemical class. For example, certain N-(E)-cinnamoyl derivatives of aminoalkanols have demonstrated beneficial anticonvulsant properties in the corneal kindled mice model, with ED50 values ranging from 25.7 mg/kg to 51.1 mg/kg nih.gov.

Table 2: Anticonvulsant Properties of Related Cinnamamide Derivatives

CompoundAnimal ModelED50 (mg/kg)
S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamideCorneal kindled mice36.8 nih.gov
R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamideCorneal kindled mice25.7 nih.gov
R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamideCorneal kindled mice51.1 nih.gov
This compoundData not availableData not available

Specific studies on the antidepressant effects of this compound are not found in the current body of scientific literature. However, research on other cinnamamide derivatives suggests potential antidepressant-like actions. For example, a cinnamamide derivative known as M2 has been shown to produce rapid antidepressant-like effects in mice, with its mechanism suggested to be mediated through dopamine (B1211576) D2 receptors nih.gov. Another study on a series of N-(2-hydroxyethyl) cinnamamide derivatives also indicated antidepressant-like activity in forced swimming and tail suspension tests researchgate.net.

Table 3: Antidepressant-like Effects of a Related Cinnamamide Derivative

CompoundTest ModelFinding
Cinnamamide derivative M2Forced Swim Test (FST) in miceSignificantly reduced immobility time nih.gov
This compoundData not availableData not available

There is no direct research available on the neuroprotective mechanisms of this compound. However, studies on the broader class of N-phenyl cinnamamide derivatives suggest a potential mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway mdpi.comnih.gov. The Nrf2 pathway is a key regulator of cellular antioxidant responses and is implicated in neuroprotection. While the specific effects of the 2-bromo substitution on this activity are unknown, this provides a plausible avenue for future investigation into the neuroprotective potential of this compound. Cinnamaldehyde, a related compound, has also been shown to exert neuroprotective effects against amyloid-β neurotoxicity through mechanisms involving the suppression of NMDA and adenosine (B11128) receptors and the inhibition of GSK-3β nih.gov.

Specific data on the muscle relaxant properties of this compound is not available in the scientific literature. A patent for cinnamamide derivatives with centrally-acting muscle relaxation activity exists, but it does not specifically mention the N-(2-Bromophenyl) derivative google.com. Further research is needed to determine if this compound possesses this activity.

Antidiabetic Activity: α-Glucosidase Inhibition

Direct studies on the α-glucosidase inhibitory activity of this compound have not been identified. However, research into compounds containing the N-(2-bromophenyl) moiety has shown significant potential for α-glucosidase inhibition. A synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govdovepress.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (FA2), demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC50 values of 5.17 ± 0.28 μM and 18.82 ± 0.89 μM, respectively dovepress.com. The kinetics study revealed a non-competitive mode of inhibition for this compound dovepress.com. While this compound is not a cinnamamide, its activity suggests that the N-(2-bromophenyl) group can be a component of potent α-glucosidase inhibitors. General studies on cinnamamides have also reported moderate α-glucosidase inhibitory activity for various derivatives researchgate.net.

Table 4: α-Glucosidase and α-Amylase Inhibitory Activity of a Related N-(2-bromophenyl) Compound

CompoundEnzymeIC50 (μM)
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govdovepress.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2)α-Glucosidase5.17 ± 0.28 dovepress.com
α-Amylase18.82 ± 0.89 dovepress.com
This compoundα-GlucosidaseData not available

Molecular Mechanisms of Action and Target Identification

Receptor and Enzyme Interactions

The interaction of N-(2-Bromophenyl)cinnamamide with several key physiological receptors and enzymes is a subject of scientific inquiry. The subsequent sections explore the current understanding of these interactions.

γ-Aminobutyric acid type A (GABA(A)) receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. These receptors are the target for various clinically important drugs, including benzodiazepines and barbiturates, which modulate their function to produce sedative and anxiolytic effects.

Currently, there is no specific research data available from the reviewed scientific literature that details the direct interaction or modulatory effects of this compound on GABA(A) receptors.

N-Methyl-D-Aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that are fundamental to synaptic plasticity, learning, and memory. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.

There is a lack of specific scientific literature describing the binding affinity or functional modulation of NMDA receptors by this compound.

Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in the sensation of temperature, pain, and taste. Voltage-gated potassium (Kv) channels are critical for regulating neuronal excitability by controlling the repolarization phase of the action potential.

Detailed studies on the specific modulatory activity of this compound on TRP cation channels or voltage-gated potassium channels have not been identified in the current body of scientific research.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDACs has emerged as a promising strategy in cancer therapy.

While direct studies on this compound as an HDAC inhibitor are not available, research on structurally related compounds, such as N-hydroxycinnamamide and N-(2-aminophenyl)benzamide derivatives, provides insight into the potential for this chemical class to interact with HDACs. The general structure-activity relationship (SAR) for many HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.

Research on N-(2-Aminophenyl)-Benzamide derivatives has been conducted to explore their efficacy as HDAC2 inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies on these compounds have aimed to identify the structural features crucial for their inhibitory activity. These studies help in optimizing the lead compounds for better therapeutic outcomes.

Table 1: QSAR Study Insights for N-(2-Aminophenyl)-Benzamide Derivatives as HDAC2 Inhibitors

Structural Feature/Descriptor Implication for Activity
Steric groups on the ring Positive coefficient suggests bulky groups may enhance steric interactions and activity.
Electrostatic properties Positive coefficients near the amide and phenyl groups, and negative coefficients on the substituted aromatic ring, suggest that electronegative groups on the aromatic ring could be beneficial.

This data is based on studies of N-(2-Aminophenyl)-Benzamide derivatives and may not be directly applicable to this compound.

Prostanoid receptors are a family of G-protein coupled receptors that are activated by prostanoids like prostaglandins and thromboxanes, playing roles in inflammation and pain. Opioid receptors are the primary targets for opioid peptides and drugs, mediating analgesia.

There is no available scientific evidence to suggest that this compound has any significant binding affinity or functional activity at prostanoid or opioid receptors.

The histamine H3 receptor is a G protein-coupled autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their potential in treating various neurological and psychiatric disorders.

Currently, there are no published research findings that indicate any interaction between this compound and histamine H3 receptors.

Modulation of Cellular Signaling Pathways

Cinnamamide (B152044) derivatives have been shown to interact with several key cellular signaling pathways involved in oxidative stress and cellular defense.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation

The Nrf2/ARE pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophilic compounds or oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.

Studies on substituted N-phenyl cinnamamide derivatives have demonstrated their ability to activate this pathway. mdpi.comnih.gov These compounds function as Michael acceptors, a feature that allows them to react with Keap1, thereby liberating Nrf2. mdpi.com Research has shown that activation of the Nrf2 pathway by certain cinnamamide derivatives leads to the increased expression of several critical target genes. mdpi.comnih.gov

For instance, one study screened a series of N-phenyl cinnamamide derivatives and found that specific substitutions led to significant, concentration-dependent activation of the Nrf2/ARE pathway. This resulted in the upregulation of key antioxidant and detoxification enzymes. mdpi.com

Table 1: Nrf2/ARE Target Genes Upregulated by Cinnamamide Derivatives

Gene Protein Function
NQO1 NAD(P)H Quinone Oxidoreductase 1 A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.
HO-1 Heme Oxygenase-1 An antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, providing cytoprotection.

This activation ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.comnih.gov

Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE/Ref-1) Inhibition

Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE/Ref-1) is a multifunctional protein with critical roles in both DNA base excision repair and the redox regulation of numerous transcription factors involved in cancer cell survival and proliferation, such as AP-1. nih.govchapman.edu By maintaining these transcription factors in a reduced, active state, APE/Ref-1 promotes signaling pathways that are crucial for cancer cells to manage oxidative stress. nih.gov

Research into novel bis-cinnamamide derivatives has identified them as inhibitors of the redox function of APE/Ref-1. nih.govnih.gov In a study focused on human melanoma, a novel inhibitor, bis-cinnamoyl-1,12-dodecamethylenediamine, and its analogs were synthesized and evaluated. nih.gov These compounds were shown to inhibit the APE/Ref-1-mediated activation of AP-1 transcription. nih.govnih.gov

Table 2: In Vitro Activity of a Potent Bis-cinnamamide APE/Ref-1 Inhibitor

Compound Description IC50 (Melanoma Cells)

The findings demonstrate that the cinnamamide scaffold is a viable pharmacophore for targeting the redox activity of APE/Ref-1, representing a potential strategy for inhibiting cancer cell signaling. nih.govchapman.edu

Interference with Microbial Pathogenesis

The cinnamamide structure has also been investigated for its antimicrobial properties, with research pointing to mechanisms that interfere with fundamental microbial processes.

Ergosterol Synthesis Inhibition

Ergosterol is a sterol that resides in the cell membrane of fungi, where it serves a role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity and integrity. nih.gov The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. nih.govpatsnap.com

A study investigating a series of synthetic cinnamides and cinnamates identified antifungal activity and explored the mechanism of action. nih.gov The research found that the presence of exogenous ergosterol in the testing medium led to an increase in the minimum inhibitory concentration (MIC) of the active cinnamamide compounds. This result indicates that the compounds likely act either by inhibiting an enzyme in the ergosterol synthesis pathway or by binding directly to ergosterol in the fungal plasma membrane, thereby disrupting its function. nih.gov This interference with ergosterol compromises the integrity of the fungal cell membrane. nih.gov

Disruption of Microbial Membranes and Essential Microbial Enzymes

Beyond targeting ergosterol specifically, cinnamamide derivatives have been shown to possess broader antimicrobial mechanisms of action that include the disruption of microbial cell membranes and the inhibition of essential enzymes. nih.gov

Studies have reported that cinnamic acid derivatives can exert their antimicrobial effect through the disruption of the plasma membrane, leading to a loss of cellular integrity. nih.gov Furthermore, in silico molecular docking simulations have been used to identify potential protein targets for these compounds. These studies suggest that cinnamamide derivatives may inhibit essential microbial enzymes. For example, one active cinnamamide was predicted to target saFABH, an enzyme involved in fatty acid biosynthesis in Staphylococcus aureus, which is critical for bacterial survival. nih.gov

Table 3: Potential Antimicrobial Mechanisms of Cinnamamide Derivatives

Mechanism Description Proposed Target (Example)
Membrane Disruption Direct interaction with membrane components, leading to increased permeability and loss of integrity. Fungal Plasma Membrane

These findings suggest that cinnamamides may possess a multi-faceted antimicrobial action, contributing to their observed activity against various pathogenic fungi and bacteria. nih.govmdpi.com

Monoamine Oxidase-B (MAO-B) Inhibition

No research findings detailing the inhibitory effects or mechanism of action of this compound on the MAO-B enzyme are currently available in the public domain.

Aspartyl Aminopeptidase and Aldehyde Dehydrogenase (Mitochondrial) Targeting

Similarly, there is no available scientific literature that investigates or reports on the interaction of this compound with either Aspartyl Aminopeptidase or mitochondrial Aldehyde Dehydrogenase.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity

The cinnamamide (B152044) scaffold presents several sites for chemical modification, including the N-aryl ring, the cinnamoyl phenyl ring, and the α,β-unsaturated carbonyl system. researchgate.net Alterations at these positions can significantly affect the molecule's physicochemical properties and its interaction with biological targets.

Halogenation of the N-aryl ring in cinnamamide derivatives has been shown to be a critical determinant of pharmacological efficacy. Studies on various N-phenyl cinnamamides indicate that the presence, position, and nature of the halogen substituent can modulate biological activity. For instance, in a series of N-phenyl cinnamamide derivatives designed as Nrf2/ARE pathway activators, a chloro group at the para-position of the N-phenyl ring resulted in the highest activity among the initial compounds tested. nih.gov

Further research into chlorinated N-arylcinnamamides has demonstrated that increasing the degree of halogenation can enhance the spectrum of action and antibacterial efficacy. nih.gov Specifically, 3,4-dichlorocinnamanilides exhibited broader and more potent antibacterial effects compared to their 4-chlorocinnamanilide counterparts. nih.gov These findings suggest that halogen atoms, such as the bromine in N-(2-Bromophenyl)cinnamamide, likely play a significant role in the molecule's activity profile, potentially by influencing its electronic properties, lipophilicity, and binding interactions with target proteins. researchgate.net The introduction of halogens into the N-arylcinnamamide structure is a strategy based on the known antileishmanial activity of similar compounds, where the halogen is thought to be crucial for the biological effect. researchgate.net

The electronic properties of substituents on both the N-phenyl ring and the cinnamoyl moiety significantly influence the biological activity of cinnamamides. The α,β-unsaturated carbonyl structure acts as a pharmacophore, functioning as an electrophilic Michael acceptor which can form covalent bonds with cysteine residues on target proteins like Keap1. nih.govmdpi.com The reactivity of this Michael acceptor is modulated by the electronic effects of substituents.

Studies have shown that electron-withdrawing groups on the cinnamoyl portion can increase Nrf2 transcriptional activity. nih.gov Conversely, when examining substituents on the N-phenyl ring, the results can be more complex. In one study, compounds with a chloro group (electron-withdrawing) or a dimethylamine (B145610) group (electron-donating) as a substituent on the N-phenyl ring showed more potent Nrf2/ARE luciferase activity than those with methoxy (B1213986) or ethoxy groups. nih.gov However, compounds with a strongly electron-withdrawing nitrile (-CN) group exhibited poorer activity than those with electron-donating groups like dimethylamine, methoxy, or ethoxy. nih.gov

The table below summarizes the effect of various substituents on the N-phenyl ring on Nrf2/ARE luciferase activity, illustrating the complex interplay of electronic effects.

Substituent (R²) on N-phenyl ringElectronic NatureRelative Nrf2/ARE Luciferase Activity (Fold Effect)
-ClElectron-Withdrawing15.3
-NMe₂Electron-Donating10.3
-OMeElectron-Donating7.28
-OEtElectron-Donating6.55
-CNElectron-Withdrawing3.57

Data compiled from a study on substituted N-phenyl cinnamamide derivatives. nih.gov

These findings highlight that a simple correlation between electron-donating or withdrawing character and activity is not always straightforward; other factors such as substituent position, size, and ability to form hydrogen bonds also play a crucial role. mdpi.commdpi.com

Rational Design of this compound Derivatives

Rational drug design involves using the knowledge gained from SAR studies to create new molecules with improved properties. The design of novel this compound derivatives would be guided by the principles observed in related structures. For example, SAR studies have revealed that methoxy and acetoxy substitutions on the cinnamic phenyl ring can elevate the activity of cinnamamide-quinazoline hybrids as EGFR inhibitors. nih.gov Similarly, the observation that a chloro group on the N-phenyl ring enhances Nrf2 activation provides a rationale for synthesizing and testing analogs of this compound with additional or different halogen substitutions. nih.gov This approach allows for the systematic optimization of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. longdom.orgijnrd.org In the context of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) for a series of derivatives and using statistical methods to build a predictive model. ijnrd.orgresearchgate.net

These models can:

Predict the biological activity of newly designed, unsynthesized compounds. nih.gov

Provide insights into the mechanism of action by identifying the key physicochemical properties driving activity. nih.gov

Help optimize lead compounds by guiding the selection of substituents. longdom.org

For example, a QSAR model could quantify the relationship between the hydrophobicity (represented by cLogP) and the antibacterial activity of a series of halogenated cinnamamides, allowing researchers to predict the activity of new analogs based on their calculated cLogP values.

Ligand-Target Interactions and Key Pharmacophore Identification

The biological activity of cinnamamides is dictated by their interactions with specific molecular targets. Identifying the key structural features responsible for these interactions—the pharmacophore—is essential for understanding their mechanism of action. For many cinnamamide derivatives, the core pharmacophore is the α,β-unsaturated carbonyl system. nih.govmdpi.com This group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the binding site of target proteins. nih.gov

Molecular docking studies can provide insights into these ligand-target interactions. For instance, in the design of EGFR inhibitors, docking simulations help visualize how cinnamamide derivatives fit into the ATP-binding site of the EGFR protein and which amino acid residues they interact with. nih.gov For this compound, key interactions would likely involve the aromatic rings engaging in π-π stacking or hydrophobic interactions, while the amide group could act as a hydrogen bond donor and acceptor. The bromine atom itself could form halogen bonds or participate in hydrophobic interactions, anchoring the ligand within the binding pocket.

Preclinical Evaluation and Translational Prospects

In Vitro Studies: Cellular and Biochemical Assays

Cytotoxicity and Cell Proliferation Assays (e.g., MTT assay)

The cytotoxic potential of cinnamamide (B152044) derivatives has been evaluated against various cancer cell lines using the MTT assay, which measures cell viability. While specific data for N-(2-Bromophenyl)cinnamamide is not extensively available, studies on analogous compounds provide valuable insights. For instance, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives demonstrated significant anti-proliferative activities. The most potent of these, compound 8f, exhibited IC50 values ranging from nanomolar to sub-micromolar concentrations against cell lines such as K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung carcinoma), and Jurkat (T-cell leukemia). rsc.org Notably, compound 8f inhibited Jurkat cells with an IC50 value of 0.035 µM and showed no apparent toxicity in non-cancerous cells. rsc.org

Another study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives reported IC50 values below 10 µg/mL for compounds 16c, 16d, 17a, and 17d against HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) cell lines, indicating potent anticancer activity. nih.gov Furthermore, newly synthesized cinnamide-fluorinated compounds were tested against the HepG2 liver cancer cell line. nih.gov Among these, N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 6 showed impressive cytotoxic activity with an IC50 value of 4.23 μM. nih.gov

These findings suggest that the cinnamamide scaffold is a promising backbone for the development of novel anticancer agents. The mechanism of action for some of these derivatives, such as compound 8f, is thought to be associated with the induction of cancer cell apoptosis. rsc.org

Table 1: Cytotoxicity of Cinnamamide Derivatives against Various Cancer Cell Lines

Compound/Derivative Cell Line IC50 Value
N-(4-phenylthiazol-2-yl) cinnamamide (8f) Jurkat 0.035 µM
N–[(2–Arylmethylthio)phenylsulfonyl] cinnamamides (16c, 16d, 17a, 17d) HeLa, SKOV-3, MCF-7 < 10 µg/mL
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 6 HepG2 4.23 µM
N-arylidene-4-fluorocinnamic acid hydrazides (4a–d) HepG2 19.57–38.12 μM
N-(substiutedbenzyl)-4-fluorocinnamides (3a–c) HepG2 22.43–34.58 μM

Enzyme Inhibition Assays (e.g., Cholinesterase, α-Glucosidase)

Cinnamamide derivatives have been investigated for their inhibitory effects on various enzymes, including cholinesterases and α-glucosidase, which are therapeutic targets for neurodegenerative diseases and diabetes, respectively.

In the context of cholinesterase inhibition, a study on trimethoxycinnamates, which are structurally related to cinnamamides, identified several compounds with moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate demonstrated the highest inhibitory activity against both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM). Kinetic analysis revealed a mixed type of inhibition.

Regarding α-glucosidase inhibition, various cinnamamide derivatives have shown potential. Studies on a series of cinnamamides demonstrated that some compounds exhibited moderate to potent α-glucosidase inhibitory activity. For instance, certain derivatives showed IC50 values ranging from 44.43±5.7 to 91.14±11.4 µM, which is more potent than the standard drug acarbose (B1664774) (IC50 = 185.00±9.4 µM).

The inhibitory potential of these compounds highlights their potential as scaffolds for designing new therapeutic agents for Alzheimer's disease and diabetes.

Table 2: Enzyme Inhibitory Activity of Cinnamamide Derivatives

Compound/Derivative Class Enzyme IC50 Value
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate Acetylcholinesterase (AChE) 46.18 µM
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate Butyrylcholinesterase (BChE) 32.46 µM
Cinnamamide Derivatives α-Glucosidase 44.43±5.7 to 91.14±11.4 µM

Oxidative Stress Markers and Antioxidant Enzyme Expression (e.g., Nrf2/ARE luciferase assay, glutathione (B108866) synthesis)

The antioxidant potential of N-phenyl cinnamamide derivatives has been explored through their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. In a study utilizing a HepG2 cell line with an antioxidant response element (ARE)-driven luciferase reporter, several substituted N-phenyl cinnamamide derivatives demonstrated potent Nrf2/ARE activation. mdpi.com

One compound, in particular, showed the highest luciferase activity, comparable to the known Nrf2 activator tert-butylhydroquinone (B1681946) (t-BHQ). mdpi.com The activation of the Nrf2/ARE pathway by these derivatives was found to be concentration-dependent. mdpi.com This activation leads to the upregulation of Nrf2 target genes, including those involved in the synthesis of glutathione (GSH), a crucial endogenous antioxidant. mdpi.com Treatment with these compounds resulted in increased levels of endogenous glutathione, which correlated with the enhanced expression of glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in GSH synthesis. mdpi.com

Furthermore, these derivatives were shown to significantly reduce reactive oxygen species (ROS) generated by tert-butyl hydroperoxide (t-BHP) and exhibited a cytoprotective effect in a t-BHP-induced oxidative cell injury model. mdpi.com These findings underscore the potential of N-phenyl cinnamamide derivatives as Nrf2/ARE activators for antioxidant therapy. mdpi.com

Table 3: Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives at 10 µM

Compound Fold Induction of Luciferase Activity
Derivative 1a (R²: -Cl) 15.3
Derivative 1b (R²: -NMe₂) 10.3
Derivative 1c (R²: -OMe) 7.28
Derivative 1d (R²: -OEt) 6.55
Derivative 1e (R²: -CN) 3.57

Biofilm Inhibition and Eradication Assays

The ability of cinnamamide derivatives to inhibit and eradicate bacterial biofilms is a significant area of research in the fight against antibiotic resistance. A study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives demonstrated their efficacy against biofilm formation by clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.gov

Most of the tested compounds, at concentrations of 2 x MIC and 4 x MIC, were over 90% effective in preventing biofilm formation by MRCNS strains. nih.gov For MRSA strains, these derivatives significantly inhibited biofilm formation, with inhibition rates ranging from 61% to 98% for most strains. nih.gov The study also evaluated the effect of these compounds on pre-formed 24-hour biofilms of MRCNS strains, revealing a high degree of inhibition, mostly in the range of 70–97%. nih.gov

These results indicate that cinnamamide derivatives have the potential to be developed as antibiofilm agents to combat infections caused by resistant bacterial strains.

Table 4: Biofilm Inhibition by N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide Derivatives

Bacterial Strain Compound Concentration Biofilm Inhibition (%)
MRCNS 2 x MIC > 90%
MRCNS 4 x MIC > 90%
MRSA 2 x MIC 61 - 98%
MRSA 4 x MIC 61 - 98%
MRCNS (24h biofilm) 2 x MIC & 4 x MIC 70 - 97%

Hemolysis Assays

The hemolytic activity of novel compounds is a critical parameter in assessing their biocompatibility. In vitro hemolysis assays are conducted to determine the potential of a compound to damage red blood cells. A study investigating the properties of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives performed in vitro hemolysis assays using domestic sheep peripheral blood. nih.gov The results indicated that the hemolytic properties of the tested compounds were observed at concentrations higher than those required for their antimicrobial and antibiofilm activities. nih.gov Specifically, significant hemolysis occurred at concentrations greater than 32.5 µg/mL, which is well above the concentrations that effectively inhibited bacterial growth and biofilm formation. nih.gov This suggests a favorable safety profile for these cinnamamide derivatives, as their therapeutic concentrations are unlikely to cause significant damage to red blood cells. The standard hemolysis assay protocol involves incubating a suspension of red blood cells with the test compound and measuring the release of hemoglobin. thno.orgnih.gov

In Vivo Studies: Animal Models

One notable study investigated the anticonvulsant activity of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (compound KM-568), a cinnamamide derivative, in various mouse and rat models of seizures and epilepsy. mdpi.com The compound demonstrated significant anticonvulsant effects in these models, suggesting its potential as a treatment for epilepsy. mdpi.com The study highlights that animal models are crucial in the development of antiseizure and antiepileptic drugs, as they can mimic specific symptoms and disorders observed in humans. mdpi.com The racemic form of this compound also showed comparable pharmacological parameters in preliminary evaluations in mice and rats. mdpi.com

These in vivo findings, although not specific to this compound, underscore the potential of the cinnamamide scaffold to yield compounds with significant central nervous system activity. Further in vivo studies are warranted to explore the full therapeutic potential and safety profile of this compound and its derivatives.

Future Directions and Research Gaps

Exploration of Novel Therapeutic Applications

The cinnamamide (B152044) core is associated with a wide array of pharmacological effects, suggesting that N-(2-Bromophenyl)cinnamamide is a prime candidate for broad biological screening. ikm.org.myunhas.ac.id Future research should systematically evaluate its potential across several key therapeutic areas where other cinnamamide derivatives have shown promise.

Anticancer Activity: Cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comnih.gov For instance, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown potent activity against HeLa, SKOV-3, and MCF-7 cancer cells, with IC50 values below 10 µg/mL. nih.gov A primary research goal should be to screen this compound against a diverse panel of human cancer cell lines to identify potential antiproliferative activity.

Neuroprotective Effects: Several cinnamamide analogues have been identified as potential treatments for neurodegenerative disorders and central nervous system conditions. dntb.gov.uanih.gov They have shown potential as anticonvulsants, antidepressants, and neuroprotective agents. nih.govnih.gov It is therefore crucial to investigate the neuropharmacological profile of this compound, including its ability to protect neurons from oxidative stress and its potential activity in models of epilepsy or Alzheimer's disease. nih.gov

Anti-inflammatory Properties: The anti-inflammatory potential of cinnamamides is well-documented. wjbphs.comashdin.com Studies on N-arylcinnamamides revealed that derivatives with specific substitutions can significantly inhibit the NF-κB transcription factor, a key regulator of inflammation. mdpi.comresearchgate.net Future studies should assess the ability of this compound to modulate inflammatory pathways, for example, by measuring its effect on pro-inflammatory cytokine production and its activity in animal models of inflammation.

Antioxidant and Antimicrobial Activities: Many synthetic cinnamamides exhibit notable antioxidant and antimicrobial properties. ashdin.comashdin.com Research should explore the radical scavenging capabilities of this compound and screen it against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective or antioxidant agent. ashdin.comnih.gov

A summary of potential therapeutic avenues for this compound, based on activities of related compounds, is presented below.

Therapeutic AreaObserved Activity in AnaloguesProposed Screening for this compound
Oncology Cytotoxicity against P388, HeLa, MCF-7 cell lines. ikm.org.mynih.govIn vitro screening against a panel of human cancer cell lines (e.g., lung, breast, colon, prostate).
Neurology Anticonvulsant, antidepressant, neuroprotective effects. nih.govEvaluation in models of seizures, neurodegeneration (e.g., glutamate-induced toxicity), and mood disorders. researchgate.net
Inflammation Inhibition of NF-κB activation and TNF-α production. mdpi.comAssessment of anti-inflammatory activity in cell-based assays (e.g., LPS-stimulated macrophages) and in vivo models.
Infectious Disease Activity against Gram-positive and Gram-negative bacteria. nih.govMinimum Inhibitory Concentration (MIC) assays against clinically relevant bacterial and fungal strains.

Advanced Mechanistic Investigations

Once a biological activity is confirmed for this compound, the next critical step is to elucidate its mechanism of action. Drawing parallels from related cinnamamide structures, several potential molecular pathways and targets should be prioritized for investigation.

Enzyme Inhibition: Cinnamamides are known to inhibit various enzymes. For example, some derivatives are potent inhibitors of histone deacetylases (HDACs), α-glucosidase, and lipoxygenase. dntb.gov.uawjbphs.comui.ac.id Future work should involve screening this compound against a panel of clinically relevant enzymes to identify potential inhibitory activities that could explain its therapeutic effects.

Modulation of Signaling Pathways: A key mechanism for the antioxidant and cytoprotective effects of some cinnamamides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Cinnamaldehyde (B126680), a related compound, has been shown to promote Nrf2 nuclear translocation, leading to the upregulation of phase II detoxifying enzymes. nrf2.comnih.gov It would be valuable to investigate whether this compound can activate the Nrf2/antioxidant response element (ARE) signaling cascade.

Receptor Binding and Ion Channel Interaction: The neuroprotective and anticonvulsant activities of some cinnamamides have been linked to their interaction with GABA-A receptors, NMDA receptors, and various ion channels. dntb.gov.uanih.gov Radioligand binding assays and electrophysiological studies could reveal if this compound interacts with key central nervous system targets.

Molecular Docking Studies: Computational approaches, such as molecular docking, can provide initial insights into potential biological targets. ikm.org.myijpbs.com Docking this compound into the active sites of known cinnamamide targets (e.g., P-glycoprotein, EGFR, FAB protein) could help prioritize experimental validation and guide further mechanistic studies. ikm.org.myijpbs.comnih.gov

Optimization of Drug-like Properties and Lead Compounds

For any biologically active compound to become a viable drug candidate, it must possess favorable "drug-like" properties. This involves optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

In Silico ADMET Prediction: The initial phase of optimization should involve computational modeling to predict the physicochemical and pharmacokinetic properties of this compound. Tools can be used to estimate parameters like solubility, permeability, metabolic stability, and potential toxicity, guiding the design of analogues with improved properties. ikm.org.myunhas.ac.id

Experimental ADMET Profiling: Following computational analysis, experimental assays are essential to determine key drug-like characteristics. This includes measuring aqueous solubility, cell permeability (e.g., using Caco-2 cell monolayers), and metabolic stability in liver microsomes. These studies are critical for identifying liabilities that need to be addressed through chemical modification.

Lead Optimization: If this compound shows promising biological activity but has suboptimal pharmacokinetic properties, a lead optimization campaign will be necessary. This involves synthesizing new analogues with modifications designed to improve specific parameters (e.g., adding polar groups to increase solubility) while maintaining or enhancing biological potency.

The table below illustrates key drug-like properties and the methodologies for their assessment, which should be applied to this compound.

PropertyAssessment MethodDesired Outcome for a Lead Compound
Solubility Kinetic/Thermodynamic Solubility AssaysHigh aqueous solubility to facilitate formulation and absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability AssayHigh permeability for good oral absorption.
Metabolic Stability Liver Microsome Stability AssayModerate to high stability to ensure sufficient in vivo exposure.
Cytotoxicity In vitro assays against non-cancerous cell lines (e.g., MRC-5). researchgate.netLow cytotoxicity to minimize off-target effects.
Lipophilicity (LogP) Calculated (cLogP) and experimental (LogD) methodsOptimal range (typically 1-3) to balance solubility and permeability.

Development of this compound Analogue Libraries for Enhanced Bioactivity

To fully explore the therapeutic potential of this chemical scaffold, the systematic synthesis and screening of analogue libraries are indispensable. mdpi.comnih.govhilarispublisher.com This approach allows for a thorough investigation of the structure-activity relationship (SAR), identifying the chemical features crucial for bioactivity and selectivity.

Systematic Structural Modifications: Analogue libraries should be designed to probe the importance of different structural components of the this compound molecule. Key modifications could include:

Substitution on the cinnamoyl phenyl ring: Introducing various electron-donating and electron-withdrawing groups at different positions to modulate electronic properties and target interactions. nih.gov

Modification of the bromophenyl moiety: Replacing the bromine atom with other halogens or functional groups to assess the impact on activity and exploring different substitution patterns on this ring.

Alterations to the amide linker: Evaluating the importance of the amide bond and the acryloyl double bond through reduction or replacement.

High-Throughput Screening: The synthesized libraries should be subjected to high-throughput screening in relevant biological assays. This will rapidly identify compounds with enhanced potency, improved selectivity, or novel biological activities compared to the parent compound.

Structure-Activity Relationship (SAR) Studies: The data generated from screening the analogue libraries will be crucial for building a comprehensive SAR model. This model will guide the rational design of second-generation compounds with further optimized properties, accelerating the journey from a preliminary hit to a viable preclinical candidate.

Q & A

How can the synthesis of N-(2-Bromophenyl)cinnamamide derivatives be optimized for yield and purity?

Methodological Answer:
Optimization involves selecting appropriate coupling agents, reaction conditions, and purification techniques. For example, cinnamoyl chloride can react with 2-bromoaniline derivatives in acetone under reflux with potassium carbonate as a base to form the amide bond . Polar aprotic solvents like DMF may enhance reactivity, while column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) can improve yields. For brominated intermediates, inert atmospheres (N₂/Ar) may prevent side reactions .

What crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection at low temperature (~100 K) to minimize thermal motion.
  • Structure solution with direct methods (SHELXS) and refinement (SHELXL) incorporating anisotropic displacement parameters for non-H atoms.
  • Validation using Mercury software for void analysis and packing motif visualization .

How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Core Modifications: Introduce substituents at the cinnamoyl benzene (e.g., halogens, nitro groups) or the 2-bromophenyl moiety to assess electronic effects.
  • Bioassays: Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). For example, fluorine or chlorine at R₁ and naphthyl groups at R₂ enhance anticancer activity in cinnamamide analogs .
  • Statistical Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity .

What methodological considerations are critical for pharmacological evaluation in vitro?

Methodological Answer:

  • Dose-Response Curves: Use a minimum of six concentrations (e.g., 0.1–100 μM) to calculate IC₅₀/EC₅₀ values.
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls.
  • Assay Validation: Ensure reproducibility via triplicate measurements and Z’-factor analysis. For enzyme inhibition (e.g., CDK2), use kinetic assays (fluorescence/quenching) with ATP concentration gradients .

How can computational methods predict physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry: DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps for reactivity insights.
  • QSPR Models: Train neural networks on datasets (e.g., melting points, logP) using descriptors like molar refractivity and topological indices.
  • Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO to predict solubility .

How should researchers resolve contradictions in reported biological activities of cinnamamide analogs?

Methodological Answer:

  • Replicate Experiments: Validate under identical conditions (cell line, assay protocol).
  • Structural Verification: Confirm compound identity via SC-XRD and ¹H/¹³C NMR. Misassigned structures (e.g., incorrect regioisomers) often cause discrepancies .
  • Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

What advanced spectroscopic techniques are essential for characterizing novel derivatives?

Methodological Answer:

  • NMR: Use 2D experiments (HSQC, HMBC) to assign quaternary carbons and confirm amide bond formation.
  • HRMS: Validate molecular formulas (e.g., ESI-TOF with <3 ppm error).
  • IR Spectroscopy: Identify carbonyl stretching frequencies (~1650–1680 cm⁻¹ for amides) to detect side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.